2,4,6-Tribromobenzoic acid
CAS No.: 633-12-5
Cat. No.: VC3963525
Molecular Formula: C7H3Br3O2
Molecular Weight: 358.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 633-12-5 |
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Molecular Formula | C7H3Br3O2 |
Molecular Weight | 358.81 g/mol |
IUPAC Name | 2,4,6-tribromobenzoic acid |
Standard InChI | InChI=1S/C7H3Br3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
Standard InChI Key | GHVMJSHEGZYRQL-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br |
Canonical SMILES | C1=C(C=C(C(=C1Br)C(=O)O)Br)Br |
Introduction
Chemical and Physical Properties
2,4,6-Tribromobenzoic acid is a white crystalline solid with a monocarboxylic acid functional group. Its bromine substituents significantly influence its electronic and steric properties, rendering it less reactive toward electrophilic substitution compared to non-halogenated benzoic acids. Key physicochemical parameters are summarized below:
The compound’s high logP value indicates significant lipophilicity, which influences its solubility in organic solvents like toluene and glacial acetic acid . Its crystalline structure is stabilized by intermolecular hydrogen bonding between carboxylic acid groups and halogen interactions .
Synthesis and Manufacturing Processes
The synthesis of 2,4,6-tribromobenzoic acid typically involves bromination of benzoic acid derivatives or selective substitution reactions. A high-yield (86%) method reported by ChemicalBook involves the following steps :
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Intermediate Preparation: Dissolution of a precursor (110 g, 0.29 mol) in 2.2 L glacial acetic acid.
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Reactor Setup: A 10 L glass reactor is charged with 330 mL water, cooled to 5°C, followed by slow addition of 1.1 L concentrated .
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Diazotization: Sodium nitrite (60 g, 0.87 mol) is added in batches at -5°C, followed by dropwise addition of 30% hypophosphorous acid ().
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Reaction and Aging: The mixture is stirred at room temperature for 12 hours, followed by steam distillation to remove acetic acid.
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Purification: The crude product is washed with water, filtered, and recrystallized from toluene to yield 89.1 g of pure product (99.5% HPLC purity).
Table 1: Key Reaction Conditions
Parameter | Value |
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Temperature Range | -5°C to 20°C |
Reaction Time | 12 hours |
Solvent | Glacial acetic acid |
Catalysts/Reagents | , , |
This method highlights the importance of controlled temperature and stoichiometry to avoid over-bromination or decomposition .
Reactivity and Chemical Behavior
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Esterification: Formation of methyl or ethyl esters using alcohols under acidic conditions.
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Decarboxylation: Thermal decomposition to form 1,3,5-tribromobenzene, though this requires elevated temperatures (>300°C) .
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Salt Formation: Reaction with bases like NaOH to yield water-soluble sodium salts .
The compound’s stability under acidic conditions makes it a suitable intermediate for synthesizing halogenated pharmaceuticals and agrochemicals .
Applications and Industrial Uses
Pharmaceutical Intermediates
2,4,6-Tribromobenzoic acid serves as a precursor for iodinated contrast agents. A patent by EP0365541B1 describes its use in synthesizing 5-acylamino-2,4,6-triiodobenzoic acid derivatives, which are critical in medical imaging .
Material Science
The compound’s halogen-rich structure contributes to flame-retardant properties in polymers. Its incorporation into epoxy resins enhances thermal stability and reduces flammability .
Organic Synthesis
It is employed in Ullmann-type coupling reactions to generate biaryl compounds, leveraging bromine’s ability to participate in transition-metal-catalyzed cross-coupling .
Recent Research and Developments
Recent studies explore its role in nanotechnology. For instance, Pandit and De (2021) utilized a derivative, 2,4,6-Tribromo-3-hydroxybenzoic acid, in graphene synthesis, though the parent compound’s direct involvement remains limited . Advances in catalytic bromination methods aim to improve the sustainability of its production, reducing reliance on hazardous reagents like hypophosphorous acid .
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